LogP Shift of >1.4 Units Enhances Permeability Predictions
The predicted logP of (3‑fluoro‑5‑methylpyridin‑4‑yl)methanamine is 0.98782 , which is 1.39 log units higher than the unsubstituted parent 4‑pyridinemethanamine (XLogP3 –0.4, PubChem) [1] and only 0.05 log units lower than the directly attached amino analogue 3‑fluoro‑5‑methylpyridin‑4‑amine (logP 1.0414, Molbase) [2]. The intermediate lipophilicity of the target is aligned with the optimal logP range for CNS‑penetrant candidates (typically 1–3), whereas the parent is too hydrophilic for effective brain penetration. The small decrement relative to the amino analogue may preserve aqueous solubility while still supporting passive membrane diffusion.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 0.98782 |
| Comparator Or Baseline | 4‑Pyridinemethanamine: XLogP3 = –0.4; 3‑Fluoro‑5‑methylpyridin‑4‑amine: logP = 1.0414 |
| Quantified Difference | ΔlogP = +1.39 vs. parent; ΔlogP = –0.05 vs. amino analogue |
| Conditions | Computed logP (Leyan algorithm) and XLogP3 (PubChem) for neutral species |
Why This Matters
Lipophilicity is a primary driver of permeability and off‑target promiscuity; the 1.4‑unit increase over the parent enables partitioning into lipid membranes while staying below the threshold associated with high metabolic liability.
- [1] PubChem. 4‑Pyridinemethanamine, CID 77317. Computed properties: XLogP3 -0.4. View Source
- [2] Molbase. 3‑Fluoro‑5‑methylpyridin‑4‑amine, CAS 13958‑85‑5. logP 1.0414. View Source
